molecular formula C7H11ClF3N3 B6281100 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431966-31-2

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6281100
CAS No.: 1431966-31-2
M. Wt: 229.6
InChI Key:
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Description

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with methyl groups and a trifluoroethyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoroethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.

Scientific Research Applications

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazol-4-amine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: Similar structure but without the methyl groups, affecting its reactivity and applications.

Uniqueness

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both methyl and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c1-4-6(11)5(2)13(12-4)3-7(8,9)10;/h3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXOATVFAMXFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-31-2
Record name 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
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